molecular formula C21H24N2O4S B2766649 (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 851803-35-5

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No. B2766649
CAS RN: 851803-35-5
M. Wt: 400.49
InChI Key: LXRXSNXRPOTUFS-UHFFFAOYSA-N
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Description

(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

The compound has been investigated for its antiproliferative effects on cancer cell lines. Specifically, two derivatives—2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno [2,3-c]pyridine (3a) and its 6-ethoxycarbonyl homologue (3b) —showed promising results. These agents inhibited cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines. Importantly, they selectively induced apoptosis in cancer cells without affecting normal human peripheral blood mononuclear cells .

Tubulin Inhibition

The same derivatives (3a and 3b) interacted with tubulin at micromolar levels, leading to cell cycle arrest in the G2/M phase. This interaction disrupted tubulin polymerization, ultimately resulting in apoptotic cell death. Their selectivity for cancer cells makes them potential candidates for further development as antitubulin agents .

Scaffold for Drug Discovery

The compound’s unique molecular skeleton—4,5,6,7-tetrahydrothieno [2,3-c]pyridine—provides a valuable scaffold for drug discovery. Researchers can modify its substituents to explore new derivatives with enhanced pharmacological properties. This scaffold’s versatility opens doors for designing novel compounds with diverse biological activities .

2-Aminothiazole Scaffold

While not directly related to this compound, the 2-aminothiazole scaffold has gained attention in medicinal chemistry and drug discovery research. Its structural features make it suitable for developing small molecule antitumor agents that combat drug resistance while minimizing side effects .

properties

IUPAC Name

[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14-6-5-7-15(10-14)13-28-21-22-8-9-23(21)20(24)16-11-17(25-2)19(27-4)18(12-16)26-3/h5-7,10-12H,8-9,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRXSNXRPOTUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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